1-(2,4-Difluorobenzyl)piperidin-4-one
CAS No.:
Cat. No.: VC13412613
Molecular Formula: C12H13F2NO
Molecular Weight: 225.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F2NO |
|---|---|
| Molecular Weight | 225.23 g/mol |
| IUPAC Name | 1-[(2,4-difluorophenyl)methyl]piperidin-4-one |
| Standard InChI | InChI=1S/C12H13F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 |
| Standard InChI Key | XVJBJRPSLASMSV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F |
| Canonical SMILES | C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F |
Introduction
Synthesis Pathways
The synthesis of 1-(2,4-Difluorobenzyl)piperidin-4-one typically involves the following steps:
-
Starting Materials:
-
Piperidin-4-one as the core structure.
-
2,4-difluorobenzyl chloride or bromide as the electrophilic reagent.
-
-
Reaction Conditions:
-
The reaction is carried out in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the piperidin-4-one.
-
A polar aprotic solvent like acetonitrile or DMF is used to facilitate nucleophilic substitution.
-
-
Mechanism:
-
Nucleophilic substitution occurs where the nitrogen atom of piperidin-4-one attacks the benzyl halide, forming the desired product.
-
Pharmaceutical Research
1-(2,4-Difluorobenzyl)piperidin-4-one is a key intermediate in synthesizing bioactive molecules. Piperidine derivatives are widely studied for their pharmacological properties, including:
-
CNS Activity: Piperidine-based compounds have shown potential for treating neurological disorders such as Alzheimer's disease and cognitive impairment .
-
Antidepressant Activity: Modifications of piperidine scaffolds are associated with norepinephrine reuptake inhibition .
Biological Activity
While specific data on this compound's biological activity is limited, related compounds demonstrate:
Comparative Data Table
Below is a comparison of key properties between 1-(2,4-Difluorobenzyl)piperidin-4-one and structurally similar compounds:
| Compound Name | Molecular Weight (g/mol) | Biological Activity | Structural Features |
|---|---|---|---|
| 1-(2,4-Difluorobenzyl)piperidin-4-one | ~225.24 | Potential CNS activity | Piperidine ring with difluorobenzyl |
| (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one | ~419.45 | Anti-inflammatory and antitumor | Benzylidene groups at positions 3 and 5 |
| (3R,4R)-4-(2-Benzhydryloxy)ethyl-piperidin-3-ol | ~331.44 | Dopamine transporter inhibition | Hydroxyl groups on piperidine ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume